2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine
Overview
Description
2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzyl group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of these enzymes, preventing their interaction with substrates and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Compared to these compounds, 2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethylbenzyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
2,5,7-trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-10-7-16-21-11(2)15(12(3)23(16)22-10)9-13-5-4-6-14(8-13)17(18,19)20/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCNYIVGDNEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC3=CC(=CC=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137922 | |
Record name | 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439111-23-6 | |
Record name | 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439111-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,7-Trimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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